molecular formula C23H21NO4 B554587 Cbz-4-biphenyl-L-ala CAS No. 270568-72-4

Cbz-4-biphenyl-L-ala

Cat. No. B554587
M. Wt: 375.4 g/mol
InChI Key: ZZIBVIHXEMIHEQ-NRFANRHFSA-N
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Description

Cbz-4-biphenyl-L-ala is a chemical compound with the molecular formula C23H21NO4 . It has an average mass of 375.417 Da and a monoisotopic mass of 375.147064 Da .


Molecular Structure Analysis

The molecular structure of Cbz-4-biphenyl-L-ala consists of 23 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structural configuration can be determined using various spectroscopic techniques .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs), Solar Cells, and Organic Field Effect Transistors (OFETs)

  • Summary of the Application : Cbz-4-biphenyl-L-ala and its derivatives have emerged as an attractive class of conjugated materials for OLED, solar cell, and OFET device applications .
  • Methods of Application : These applications leverage the aromatic biphenyl structures of Cbz-4-biphenyl-L-ala, which have a wide energy gap in the backbones, and highly efficient electroluminescence coupled with a high hole mobility and good processability .

Wastewater Treatment

  • Summary of the Application : Cbz-4-biphenyl-L-ala, also known as carbamazepine (CBZ), has been studied for its removal from wastewater .
  • Methods of Application : The study involved the in situ functionalization of a cellulosic-based activated carbon with magnetic iron oxides for the removal of CBZ from wastewater .
  • Results or Outcomes : The material used in the study (MAC4) showed fast CBZ adsorption rates and short equilibrium times in both ultrapure water and wastewater. It attained maximum adsorption capacities (qm) of 68±4 mg g−1 in ultrapure water and 60±3 mg g−1 in wastewater .

Safety And Hazards

When handling Cbz-4-biphenyl-L-ala, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIBVIHXEMIHEQ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-4-biphenyl-L-ala

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